molecular formula C10H10O4 B1195655 Phenylsuccinic acid CAS No. 635-51-8

Phenylsuccinic acid

Cat. No. B1195655
CAS RN: 635-51-8
M. Wt: 194.18 g/mol
InChI Key: LVFFZQQWIZURIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylsuccinic acid can be approached by considering methods used for similar compounds. For instance, the production of succinic acid derivatives, including octenyl succinic anhydride-modified starches, involves chemical modifications that could be adapted for phenylsuccinic acid synthesis. These derivatives display useful properties due to the hydrophobic and steric contributions of the modifying groups, which could be relevant for phenylsuccinic acid applications (Sweedman et al., 2013).

Molecular Structure Analysis

The molecular structure of phenylsuccinic acid can be inferred from related compounds, such as benzoxaboroles, which are derivatives of phenylboronic acids. These compounds exhibit unique structural and electronic characteristics that influence their reactivity and interactions with other molecules. Understanding the structure of phenylsuccinic acid could lead to insights into its potential applications and reactivity (Adamczyk-Woźniak et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving phenylsuccinic acid can be explored through the study of related compounds. For example, the synthesis and reactivity of phthalic acid esters, which share structural similarities with phenylsuccinic acid, provide insights into the types of chemical transformations that phenylsuccinic acid might undergo. Phthalic acid esters are known for their allelopathic, antimicrobial, and insecticidal activities, suggesting that phenylsuccinic acid could also exhibit interesting biological activities (Huang et al., 2021).

Physical Properties Analysis

The physical properties of phenylsuccinic acid, such as solubility, melting point, and thermal stability, are critical for its applications. These properties can be assessed by examining the behavior of similar compounds, like hydroxycinnamic acids, which have been extensively studied for their antioxidant activities. The structure-activity relationships of these compounds provide valuable information on how the physical properties of phenylsuccinic acid might influence its functionality and potential uses (Razzaghi-Asl et al., 2013).

Chemical Properties Analysis

Exploring the chemical properties of phenylsuccinic acid involves understanding its reactivity, stability, and interaction with other molecules. Studies on cinnamic acid derivatives, which are structurally related to phenylsuccinic acid, offer insights into the reactivity patterns and potential chemical applications of phenylsuccinic acid. These derivatives have been investigated for their anticancer properties, highlighting the importance of the phenyl acrylic acid functionality in medicinal chemistry (De et al., 2011).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceuticals , specifically in the area of Chiral Separation .

Summary of the Application

Phenylsuccinic acid (PSA) enantiomers are separated using an aqueous two-phase system (ATPS) composed of ethanol and ammonium sulfate . This technique is environmentally friendly and opens up new possibilities for preparative separation of other racemic compounds at a large scale .

Methods of Application

The ATPS optimization and evaluation of chiral separation efficiency for PSA enantiomers have been investigated thoroughly . A hydrophilic chiral selector, hydroxypropyl- β -cyclodextrin (HP- β -CD), which has good chiral recognition ability for R -PSA, was added into the bottom phase . The chiral separation efficiencies, namely distribution coefficients and separation factor, were affected by various process variables, including phase compositions of ATPS, concentrations of HP- β -CD and PSA enantiomers, pH value, and operational temperature .

Results or Outcomes

Under the optimum conditions, the separation factor could reach 1.42 after just one step extraction .

Aqueous Two-Phase Flotation for Enantioseparation

Specific Scientific Field

This application is also in the field of Pharmaceuticals , with a focus on Enantioseparation .

Summary of the Application

Aqueous two-phase flotation (ATPF) is introduced into the field of chiral separation, using phenylsuccinic acid as the model enantiomers . ATPF is especially applicable to bioseparation .

Methods of Application

The contributions of a series of ATPF systems to the enantioseparation were investigated . Enantioselective flotation and partitioning behavior are mainly dependent on pH values of the solutions, types, and concentrations of chiral selectors . Furthermore, salt, PEG, flow rates of air, and flotation time also have some effects on the enantioseparation .

Results or Outcomes

Under the optimal conditions, the enantioselectivity was calculated in terms of the separation factor ( α) and enantiomer excess ( e.e. %) as 1.99 and 23.49 %, respectively .

Organic Building Blocks

Specific Scientific Field

This application falls under the field of Chemistry , specifically in the area of Organic Synthesis .

Summary of the Application

Phenylsuccinic acid is used as an organic building block in the synthesis of various organic compounds . It serves as an important intermediate in the production of pharmaceuticals and other complex molecules .

Methods of Application

The specific methods of application can vary widely depending on the particular synthesis being performed . Typically, Phenylsuccinic acid would be used in a reaction with other organic compounds under controlled conditions to produce the desired product .

Results or Outcomes

The outcomes of these reactions can vary widely, but the use of Phenylsuccinic acid as a building block can enable the synthesis of a wide range of complex organic molecules .

Solvent Sublation for Enantioseparation

Specific Scientific Field

This application is in the field of Pharmaceuticals , with a focus on Enantioseparation .

Summary of the Application

A new solvent sublation (SS) system for chiral separation is introduced by using phenylsuccinic acid as the model enantiomers . The experiments were carried out in a traditional SS apparatus but with collaborative chiral selectors .

Methods of Application

The chiral recognition abilities of the two selectors are opposite for the H2A enantiomers . Several important parameters were investigated . The results demonstrate that enantioselective sublation and partitioning behavior are mainly dependent on the pH of the solution, the concentrations of chiral selectors and H2A .

Results or Outcomes

Under the optimized conditions, the enantioselectivity expressed by the separation factor (b) and enantiomer excess (e.e.%) are 2.47 and 29.50%, and the yields of R-H2A and S-H2A are 0.23 and 0.13 g L-1, respectively .

Intermediate in N-methyl-α-phensuximide and Antitumor Agents Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceuticals , specifically in the area of Drug Synthesis .

Summary of the Application

Phenylsuccinic acid (H2A) is an important intermediate in the synthesis of N-methyl-α-phensuximide and antitumor agents . Various enantioseparation methods such as high-performance liquid chromatography (HPLC), chiral extraction, and high speed counter-current chromatography (HSCCC) have been reported .

Methods of Application

The specific methods of application can vary widely depending on the particular synthesis being performed . Typically, Phenylsuccinic acid would be used in a reaction with other organic compounds under controlled conditions to produce the desired product .

Results or Outcomes

The outcomes of these reactions can vary widely, but the use of Phenylsuccinic acid as an intermediate can enable the synthesis of a wide range of complex pharmaceutical molecules .

Organic Synthesis

Specific Scientific Field

This application falls under the field of Chemistry , specifically in the area of Organic Synthesis .

Summary of the Application

Phenylsuccinic acid is used as an organic building block in the synthesis of various organic compounds . It serves as an important intermediate in the production of pharmaceuticals and other complex molecules .

Methods of Application

The specific methods of application can vary widely depending on the particular synthesis being performed . Typically, Phenylsuccinic acid would be used in a reaction with other organic compounds under controlled conditions to produce the desired product .

Results or Outcomes

The outcomes of these reactions can vary widely, but the use of Phenylsuccinic acid as a building block can enable the synthesis of a wide range of complex organic molecules .

Safety And Hazards

Phenylsuccinic acid can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-phenylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFFZQQWIZURIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883518
Record name Butanedioic acid, 2-phenyl-
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Phenylsuccinic acid

CAS RN

635-51-8, 4036-30-0
Record name Phenylsuccinic acid
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Record name 2-Phenylsuccinate
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Record name (S)-Phenylsuccinic acid
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Record name Phenylsuccinic acid
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Record name Butanedioic acid, 2-phenyl-
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Record name Butanedioic acid, 2-phenyl-
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Record name Phenylsuccinic acid
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Synthesis routes and methods

Procedure details

A mixture of 43.5 g (214 mmol) of ethyl 3-cyano-3-phenylpropanoate and 52.2 g (930.4 mmol) of potassium hydroxide in 670 mL of EtOH is refluxed for 4 hours. After cooling to room temperature, the medium is concentrated under vacuum and then treated with 1 L of 1N HCl, and a precipitate then forms, which is filtered off and rinsed with water (2×50 mL). The solid obtained is taken up in a mixture of 200 mL of toluene and 40 mL of EtOH and concentrated under reduced pressure, and then dried with a vane pump. 37 g of 2-phenylbutanedioic acid are obtained in the form of a solid, which is used without further purification in the following step.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Name
Quantity
670 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
H Wren, H Williams - Journal of the Chemical Society, Transactions, 1916 - pubs.rsc.org
… ; for this purpose, phenylsuccinic acid was chosen. r-Phenylsuccinic acid is readily resolved … d-Phenylsuccinic acid crystallises from water in granular aggregates or long, well-defined …
Number of citations: 23 pubs.rsc.org
ME Rennekamp, CA Kingsbury - The Journal of Organic …, 1973 - ACS Publications
… This work describes the use of 13C labeling in the molecule of interest, phenylsuccinic acid. … The spectrum of unlabeled phenylsuccinic acid at pH 6 (at which -~-30% of the molecules …
Number of citations: 12 pubs.acs.org
K Tang, J Yi, Y Liu, X Jiang, Y Pan - Chemical engineering science, 2009 - Elsevier
… This work presents more extensive results of separation of phenylsuccinic acid enantiomers by biphasic recognition chiral extraction (BRCE), which is an important intermediate of N-…
Number of citations: 85 www.sciencedirect.com
H Wang, MY Lin, HJ Fang, TT Chen… - Chinese Journal of …, 2007 - Wiley Online Library
… In this paper, we obtained pure 2-phenylsuccinic acid as the product by electrocarboxylation with the use of Mg-Ti as the electrodes. Various synthetic parameters on the process have …
Number of citations: 39 onlinelibrary.wiley.com
R Stephani, V Cesare - Journal of chemical education, 1997 - normalesup.org
… -phenylsuccinic acid-bis proline salt from 2-propanol—that is, two molecules of (–)-proline are associated with one molecule of (+)phenylsuccinic acid… and (±)-phenylsuccinic acid as the …
Number of citations: 6 www.normalesup.org
J Zhou, CY Sun, LP Jin - Polyhedron, 2007 - Elsevier
… However, the research of transition metal complexes with phenylsuccinic acid (H 2 psa) has never been reported so far. One phenyl group is introduced to SA, which makes symmetric …
Number of citations: 11 www.sciencedirect.com
J LANGE, T URBANSKI, J VENULET - Rocz. Chem., 1962 - bcpw.bg.pw.edu.pl
Opasano własności i otrzymywanie amidów i szeregu N-aLkilodmidów poohodnych kwasów p-chlorowcofenylobursztynowych. W badaniach czynności przeciwdrgawkowej cztery …
Number of citations: 3 bcpw.bg.pw.edu.pl
D Sajan, A Fischer, I Hubert Joe… - Journal of Raman …, 2006 - Wiley Online Library
Single crystals of (RS)‐phenylsuccinic acid (RSPSA) were grown by the slow evaporation technique and vibrational spectral analysis was carried out using near‐IR Fourier transform …
VM Profir, ÅC Rasmuson - Crystal growth & design, 2006 - ACS Publications
… In the present paper, we explore the crystallization of phenylsuccinic acid (PSA), which like mandelic acid is reported to belong to the group of compounds that form a racemic compound…
Number of citations: 4 pubs.acs.org
JEO Odounga, NB Báthori - CrystEngComm, 2020 - pubs.rsc.org
… Eleven new crystalline materials were synthesised by combining phenylsuccinic acid (racemate or the S-enantiomer) with primary amines (tert-butylamine, aniline), pyridine or its …
Number of citations: 4 pubs.rsc.org

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